molecular formula C9H14N2 B8019800 1-cyclopentyl-4-methyl-1H-imidazole

1-cyclopentyl-4-methyl-1H-imidazole

Cat. No.: B8019800
M. Wt: 150.22 g/mol
InChI Key: QRYIFPHUOXMJTQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The methyl and cyclopentyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopentyl-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    1-Cyclopentyl-4-methyl-1H-imidazole: Unique due to its specific substituents.

    1-Cyclopentyl-1H-imidazole: Lacks the methyl group, leading to different chemical and biological properties.

    4-Methyl-1H-imidazole: Lacks the cyclopentyl group, resulting in distinct reactivity and applications.

Uniqueness: this compound stands out due to the presence of both cyclopentyl and methyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-cyclopentyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-6-11(7-10-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYIFPHUOXMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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